molecular formula C24H29N5O3S B10865443 2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide

2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10865443
M. Wt: 467.6 g/mol
InChI Key: YOIQVRGECPEDBH-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with an intriguing structure. Let’s break it down:
    • The adamantyl group (1-adamantyl) is a bulky, cage-like hydrocarbon derived from adamantane.
    • The 1,2,4-triazole ring contributes to the compound’s heterocyclic nature.
    • The nitrophenyl group (2-methyl-5-nitrophenyl) adds further functionalization.
  • Overall, this compound combines rigidity (from the adamantyl moiety) with reactivity (due to the triazole and nitrophenyl groups).
  • Chemical Reactions Analysis

    • Reactions:
      • Oxidation, reduction, and substitution reactions are likely due to the presence of functional groups.
      • Common reagents include oxidants (e.g., iodine) and reducing agents.
      • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

    • Chemistry: Investigating novel reactions and functionalization strategies.
    • Biology: Potential as a pharmacophore or bioactive compound.
    • Medicine: Exploring its therapeutic properties (e.g., antimicrobial, anticancer).
    • Industry: As a precursor for specialized materials (e.g., polymers, nanodiamonds).
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other adamantane derivatives, but this specific combination of features (adamantyl, triazole, nitrophenyl) sets it apart.

    Remember that this compound represents a fascinating intersection of structural complexity and potential applications

    Properties

    Molecular Formula

    C24H29N5O3S

    Molecular Weight

    467.6 g/mol

    IUPAC Name

    2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

    InChI

    InChI=1S/C24H29N5O3S/c1-3-6-28-22(24-11-16-7-17(12-24)9-18(8-16)13-24)26-27-23(28)33-14-21(30)25-20-10-19(29(31)32)5-4-15(20)2/h3-5,10,16-18H,1,6-9,11-14H2,2H3,(H,25,30)

    InChI Key

    YOIQVRGECPEDBH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2CC=C)C34CC5CC(C3)CC(C5)C4

    Origin of Product

    United States

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